Cas no 109517-72-8 (Benzoic acid,4-hydroxy-,(3R,3aS,4S,7S,8aR)-decahydro-3,7-dihydroxy-8a-methyl-6-methylene-3-(1-methylethyl)-4-azulenylester, rel-(+)-)

109517-72-8 structure
Nome del prodotto:Benzoic acid,4-hydroxy-,(3R,3aS,4S,7S,8aR)-decahydro-3,7-dihydroxy-8a-methyl-6-methylene-3-(1-methylethyl)-4-azulenylester, rel-(+)-
Benzoic acid,4-hydroxy-,(3R,3aS,4S,7S,8aR)-decahydro-3,7-dihydroxy-8a-methyl-6-methylene-3-(1-methylethyl)-4-azulenylester, rel-(+)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,4-hydroxy-,(3R,3aS,4S,7S,8aR)-decahydro-3,7-dihydroxy-8a-methyl-6-methylene-3-(1-methylethyl)-4-azulenylester, rel-(+)-
- Benzoic acid,4-hydroxy-,(3R,3aS,4S,7S,8aR)-decahydro-3,7-dihydroxy-8a-methyl-6-methylene-3-(1-...
- Benzoic acid,4-hydroxy-,(3R,3aS,4S,7S,8aR)-decahydro-3,7-dihydroxy-8a-methyl-6-methylene-3-(1-methylethyl)-4-azulenylester, r
- Ferugin
- Benzoicacid, 4-hydroxy-, decahydro-3,7-dihydroxy-8a-methyl-6-methylene-3-(1-methylethyl)-4-azulenylester, (3a,3ab,4b,7b,8aa)-(+)-
- 109517-72-8
- [(3R,3aS,4S,7S,8aR)-3,7-dihydroxy-8a-methyl-6-methylidene-3-propan-2-yl-2,3a,4,5,7,8-hexahydro-1H-azulen-4-yl] 4-hydroxybenzoate
- CHEMBL1836964
- DTXSID80911226
- 3,7-Dihydroxy-8a-methyl-6-methylidene-3-(propan-2-yl)decahydroazulen-4-yl 4-hydroxybenzoate
-
- Inchi: InChI=1S/C22H30O5/c1-13(2)22(26)10-9-21(4)12-17(24)14(3)11-18(19(21)22)27-20(25)15-5-7-16(23)8-6-15/h5-8,13,17-19,23-24,26H,3,9-12H2,1-2,4H3
- Chiave InChI: KZSXMCLSPHIQCN-UHFFFAOYSA-N
- Sorrisi: OC1C=CC(C(OC2CC(=C)C(O)CC3(CCC(C(C)C)(O)C23)C)=O)=CC=1
Proprietà calcolate
- Massa esatta: 374.209
- Massa monoisotopica: 374.209
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 4
- Complessità: 579
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 87Ų
Proprietà sperimentali
- Densità: 1.21
- Punto di ebollizione: 531.1°Cat760mmHg
- Punto di infiammabilità: 180.6°C
- Indice di rifrazione: 1.583
Benzoic acid,4-hydroxy-,(3R,3aS,4S,7S,8aR)-decahydro-3,7-dihydroxy-8a-methyl-6-methylene-3-(1-methylethyl)-4-azulenylester, rel-(+)- Letteratura correlata
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
5. Book reviews
109517-72-8 (Benzoic acid,4-hydroxy-,(3R,3aS,4S,7S,8aR)-decahydro-3,7-dihydroxy-8a-methyl-6-methylene-3-(1-methylethyl)-4-azulenylester, rel-(+)-) Prodotti correlati
- 2138576-44-8(3-methylimidazo2,1-b1,3thiazole-5-sulfonyl fluoride)
- 1361779-33-0(2'-Difluoromethoxy-2,6-dichloro-3'-trifluoromethyl-biphenyl)
- 1551519-19-7(4-(2-EthylbutylidenE)piperidine)
- 2141997-41-1(potassium (5-ethylthiophen-2-yl)trifluoroborate)
- 1805373-18-5(6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid)
- 1823267-50-0(Methyl 2-(benzyloxy)-4,5-difluorobenzoate)
- 2680764-03-6(benzyl N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methylcarbamate)
- 1806848-36-1(5-Cyano-3-(difluoromethyl)-4-nitropyridine-2-acetic acid)
- 1804099-87-3(Methyl 2-bromo-4-(2-chloropropanoyl)phenylacetate)
- 2138199-42-3(1-(methoxycarbonyl)-3,3-dimethylcyclopentane-1-carboxylic acid)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
pengshengyue
Membro d'oro
CN Fornitore
Grosso
